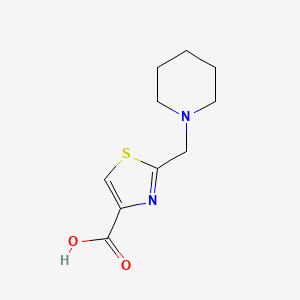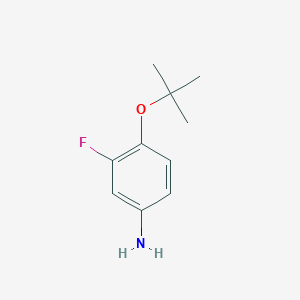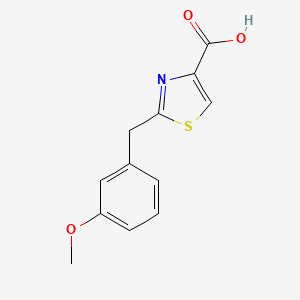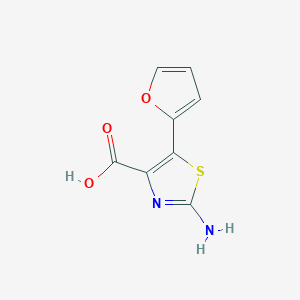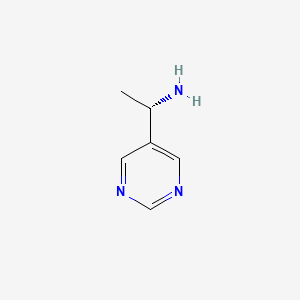
(1S)-1-(Pyrimidin-5-YL)ethan-1-amine
概要
説明
(1S)-1-(Pyrimidin-5-YL)ethan-1-amine, also known as BMS-986205, is a small molecule inhibitor that selectively targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a critical role in the signaling pathways of cytokines, which are proteins that regulate immune responses. BMS-986205 has shown promising results in preclinical studies as a potential treatment for autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus.
作用機序
(1S)-1-(Pyrimidin-5-YL)ethan-1-amine works by selectively inhibiting the TYK2 enzyme, which is involved in the signaling pathways of several cytokines that play a role in autoimmune diseases. By blocking the activity of TYK2, (1S)-1-(Pyrimidin-5-YL)ethan-1-amine reduces the production of inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
生化学的および生理学的効果
(1S)-1-(Pyrimidin-5-YL)ethan-1-amine has been shown to have several biochemical and physiological effects in preclinical studies. In addition to reducing inflammation and tissue damage, (1S)-1-(Pyrimidin-5-YL)ethan-1-amine has been shown to inhibit the production of autoantibodies, which are antibodies that mistakenly attack the body's own tissues in autoimmune diseases. (1S)-1-(Pyrimidin-5-YL)ethan-1-amine has also been shown to promote the production of regulatory T cells, which are immune cells that help to control the immune response and prevent autoimmune diseases.
実験室実験の利点と制限
One advantage of (1S)-1-(Pyrimidin-5-YL)ethan-1-amine is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects and toxicity. Another advantage is its ability to target multiple cytokine signaling pathways, making it a potentially effective treatment for a range of autoimmune diseases. However, one limitation of (1S)-1-(Pyrimidin-5-YL)ethan-1-amine is its relatively short half-life, which may require frequent dosing or the development of a sustained-release formulation.
将来の方向性
There are several potential future directions for the development of (1S)-1-(Pyrimidin-5-YL)ethan-1-amine as a treatment for autoimmune diseases. One direction is the investigation of its efficacy and safety in clinical trials, which are currently underway. Another direction is the investigation of its potential as a combination therapy with other immunomodulatory agents. Additionally, further research is needed to fully understand the mechanism of action of (1S)-1-(Pyrimidin-5-YL)ethan-1-amine and its effects on the immune system.
科学的研究の応用
(1S)-1-(Pyrimidin-5-YL)ethan-1-amine has been the subject of several scientific studies that have investigated its efficacy and safety as a potential treatment for autoimmune diseases. In a preclinical study using a mouse model of psoriasis, (1S)-1-(Pyrimidin-5-YL)ethan-1-amine was found to significantly reduce skin inflammation and thickness. In another study using a mouse model of inflammatory bowel disease, (1S)-1-(Pyrimidin-5-YL)ethan-1-amine was shown to improve symptoms such as weight loss and diarrhea.
特性
IUPAC Name |
(1S)-1-pyrimidin-5-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-2-8-4-9-3-6/h2-5H,7H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCPZMRPJBYIFM-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(Pyrimidin-5-YL)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



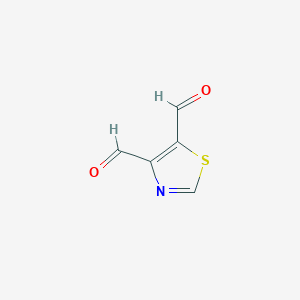
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)
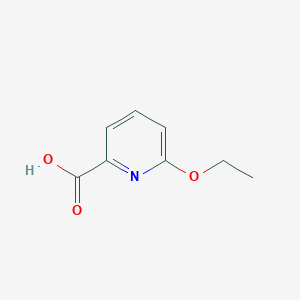
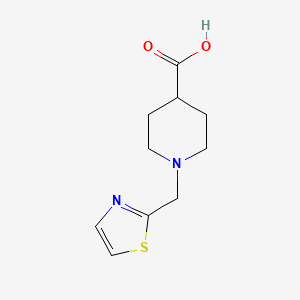
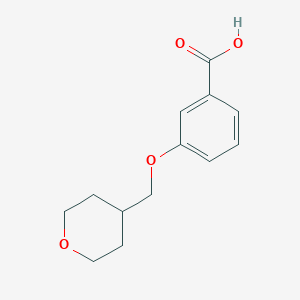
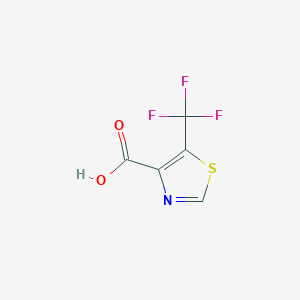
![Imidazo[1,2-a]pyrimidine-2-carbonyl chloride](/img/structure/B1386536.png)
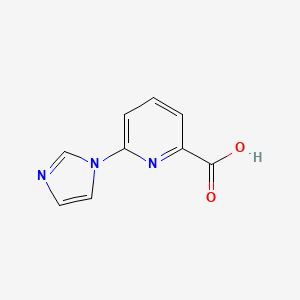
![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)
![1-{3-Fluoro-4-[(4-methylphenyl)thio]phenyl}ethanone](/img/structure/B1386539.png)
